molecular formula C12H12BrClO B571231 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone CAS No. 6728-56-9

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone

Cat. No.: B571231
CAS No.: 6728-56-9
M. Wt: 287.581
InChI Key: GTQWGXVWCDMYRI-UHFFFAOYSA-N
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Description

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is an organic compound with the molecular formula C12H12BrClO It is a substituted ketone, featuring a bromocyclopentyl group and a chlorophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone typically involves a Friedel-Crafts acylation reaction. This process includes the acylation of 4-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)methanol.

    Oxidation: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)carboxylic acid.

Scientific Research Applications

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone involves its interaction with specific molecular targets. The presence of the bromocyclopentyl and chlorophenyl groups allows the compound to interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromocyclopentyl)-(2-chlorophenyl)methanone
  • (1-Bromocyclopentyl)-(3-chlorophenyl)methanone

Uniqueness

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its 2- and 3-chlorophenyl counterparts .

Properties

IUPAC Name

(1-bromocyclopentyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQWGXVWCDMYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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